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Introduction

Devimistat (formerly CPI-613) is a first-in-class investigational drug that targets the
mitochondrial tricarboxylic acid (TCA) cycle, a critical pathway for energy production in cancer
cells.[1][2][3] As a lipoic acid analog, devimistat is designed to disrupt the altered mitochondrial
metabolism of tumor cells, leading to their death.[4][5] This guide focuses on the deuterated
analog, devimistat-d10, and its application as a sophisticated tool for studying mitochondrial
function, particularly in the context of cancer research and drug development. The inclusion of
ten deuterium atoms provides a stable isotopic label, making it an invaluable tracer for
metabolic flux analysis using mass spectrometry.

Core Mechanism of Action

Devimistat's primary targets are two key enzyme complexes within the mitochondrial matrix:
the Pyruvate Dehydrogenase Complex (PDC) and the a-Ketoglutarate Dehydrogenase
Complex (KGDHC). These complexes are crucial control points in the TCA cycle, responsible
for converting pyruvate and a-ketoglutarate into acetyl-CoA and succinyl-CoA, respectively.

The mechanisms of inhibition are distinct for each enzyme complex:

¢ Pyruvate Dehydrogenase (PDC): Devimistat indirectly inhibits PDC. It achieves this by
hyper-activating pyruvate dehydrogenase kinases (PDKs), which in turn phosphorylate and
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inactivate PDC.

o 0-Ketoglutarate Dehydrogenase (KGDHC): The drug selectively inactivates KGDHC by
inducing a burst of reactive oxygen species (ROS), which disrupts the enzyme's normal

redox feedback loop.

By simultaneously inhibiting these two critical entry points into the TCA cycle, devimistat

effectively shuts down mitochondrial respiration, leading to a metabolic crisis within the cancer

cell. This collapse triggers mitochondria-induced apoptosis through the release of cytochrome

C.
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Caption: Mechanism of devimistat targeting PDC and KGDHC.

Quantitative Data Summary

The efficacy of devimistat has been evaluated across various cancer cell lines and in clinical

trials. The following tables summarize key quantitative data.

Table 1: In Vitro Efficacy of Devimistat (CPI-613)
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Cell Line Cancer Type Metric Value Reference
Human Lung
H460 EC50 120 uM
Cancer
Saos-2 Human Sarcoma  ECS50 120 uM
Potent
Pancreatic anticancer
BxPC-3 In Vivo Model o
Cancer activity at 25
mg/kg

| H460 | Human Lung Cancer | In Vivo Model | Significant tumor growth inhibition at 10 mg/kg | |

Table 2: Clinical Trial Pharmacokinetics & Dosing

. Patient . -
Trial Phase . Dosing Key Finding Reference
Population
No dose-
Advanced L
. Up to 2,940 limiting
Phase 1 Hematologic o
. . mg/m? (IV) toxicities
Malignancies
observed
Advanced ]
] Half-life of 1.34
Phase 1 Hematologic N/A

] i hours
Malignancies

. Well tolerated
Biliary Tract 2000 mg/mz (1V) ) o
Phase 1b _ _ with promising
Cancer with Gem/Cis o ]
initial efficacy

| Phase 3 (AVENGER 500) | Metastatic Pancreatic Cancer | 500 mg/m? with mFOLFIRINOX |
Did not meet primary OS endpoint | |

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. Below
are protocols for key experiments involving devimistat.
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Protocol 1: Assessment of Mitochondrial Respiration via
Oxygen Consumption Rate (OCR)

This protocol is adapted from studies measuring mitochondrial function in cancer cells following
devimistat treatment.

Objective: To measure the effect of devimistat on basal respiration, ATP-coupled respiration,
and maximal respiratory capacity.

Materials:

Seahorse XF Analyzer (or similar)

Cancer cell line of interest (e.g., HCT116, OVCAR?3)

Devimistat-d10 stock solution

Seahorse XF Cell Culture Microplates

Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)

Mitochondrial inhibitors: Oligomycin, FCCP (or CCCP), Rotenone/Antimycin A

Procedure:

o Cell Seeding: Seed cells (e.g., 20,000 cells/well) in a Seahorse XF Cell Culture Microplate
and allow them to adhere overnight.

e Treatment: Treat cells with varying concentrations of devimistat-d10 (e.g., 50-200 uM) or
vehicle control for a specified duration (e.g., 24 hours).

o Assay Preparation: One hour before the assay, replace the culture medium with pre-warmed
assay medium and incubate the plate in a non-CO2 incubator at 37°C.

¢ Instrument Calibration: Calibrate the Seahorse XF sensor cartridge according to the
manufacturer's instructions.
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e Mito Stress Test: Load the calibrated sensor cartridge with oligomycin, FCCP, and
rotenone/antimycin A into the appropriate injection ports.

o Data Acquisition: Place the cell plate into the Seahorse XF Analyzer. The instrument will
sequentially inject the inhibitors and measure OCR at baseline and after each injection.

» Data Analysis: Analyze the resulting OCR data to determine parameters such as basal
respiration, ATP production-linked OCR, maximal respiration, and spare respiratory capacity.

Protocol 2: LC-MS/MS Method for Quantification in
Human Plasma

This protocol is based on a validated bioanalytical assay for quantifying CPI-613 and its
metabolites. Using devimistat-d10 would require adjusting the mass transitions to account for
the deuterium label.

Objective: To accurately quantify devimistat-d10 concentrations in plasma samples for
pharmacokinetic studies.

Materials:

Triple quadrupole mass spectrometer (e.g., Sciex AP 5000)

HPLC system with a C18 column (e.g., Xbridge C18, 50 x 2.1 mm; 5 pm)

Human plasma samples

Acetonitrile (for protein precipitation)

Devimistat-d10 and internal standard

Formic acid

Procedure:

o Sample Preparation: Thaw plasma samples. To a 50 pL aliquot, add the internal standard.
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e Protein Precipitation: Add 200 uL of acetonitrile to precipitate plasma proteins. Vortex and
then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

o Extraction: Transfer the supernatant, dilute with water, and inject onto the LC-MS/MS
system.

o Chromatographic Separation: Use a gradient elution method with a mobile phase consisting
of an aqueous solution (e.g., 0.1% formic acid in water) and an organic solvent (e.g.,
acetonitrile).

o Mass Spectrometry Detection: Operate the mass spectrometer in negative ion mode. Use
Multiple Reaction Monitoring (MRM) to detect the specific mass transitions for devimistat-
d10 and the internal standard.

o Note: The precursor and product ion m/z values must be optimized for the d10-labeled
compound.

o Quantification: Construct a calibration curve using standards of known concentrations.
Quantify the devimistat-d10 concentration in the unknown samples by interpolating from
this curve. The reported linear range for non-deuterated CPI-613 is 50-50,000 ng/ml.

Visualized Workflows and Pathways
Metabolomics Experimental Workflow

The use of devimistat-d10 is ideal for stable isotope tracing studies to map metabolic flux.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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¢ To cite this document: BenchChem. [A Technical Guide to Devimistat-d10: A Tool for
Interrogating Mitochondrial Metabolism]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12367541#devimistat-d10-as-a-tool-for-studying-
mitochondrial-metabolism]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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